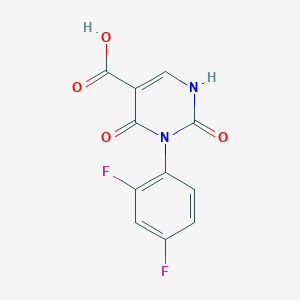

3-(2,4-Difluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Vue d'ensemble

Description

This compound is a pyrimidine derivative, which is a type of heterocyclic aromatic organic compound similar to pyridine and benzene. The pyrimidine ring occurs in many important biological compounds, including the nucleobases cytosine, thymine, and uracil .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction of a 1,3-dicarbonyl compound with a suitable amine. The fluorophenyl group could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrimidine ring substituted with a carboxylic acid group and a 2,4-difluorophenyl group. The presence of the fluorine atoms would likely make the compound more electronegative and could influence its reactivity .Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. The carboxylic acid group could undergo reactions such as esterification or amide formation. The fluorine atoms on the phenyl ring could potentially be replaced through nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds. The fluorine atoms would increase the compound’s electronegativity .Applications De Recherche Scientifique

Molecular Structure and Interactions

The title compound has been investigated for its molecular structure and interactions. It is part of a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, known for a wide spectrum of biological activities. The dihydropyrimidine ring of the compound adopts a specific conformation, contributing to its biological relevance. Crystal packing is stabilized by strong N—H⋯O and weak C—H⋯O intermolecular hydrogen bonds, with an intramolecular C—H⋯O hydrogen bond also present (Mohideen, Rasheeth, Huq, & Nizar, 2008).

Anticonvulsant Activity

Certain molecular salts related to the compound, such as 2-methylpyridinium and pyridinium 5-(2,4-dinitrophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olates, have demonstrated significant anticonvulsant activity at low concentrations. These salts are prepared from specific reactants and characterized by various analytical techniques. Notably, acute toxicity studies indicate their relatively high safety profile, with no observed behavioral changes in tested animals (Mangaiyarkarasi & Kalaivani, 2013).

Supramolecular Association

The compound is also explored in the context of supramolecular association in proton-transfer adducts, involving reactions with benzamidine and specific carboxylic acids. This leads to the formation of various organic salts characterized by unique acid-base complexes and supramolecular synthons. These structures are detailed through hydrogen bonding patterns and their impact on molecular stability (Portalone, 2010).

Fluorescent Properties

Complexes derived from reactions involving 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid have been studied for their topologies and fluorescent properties. Different complexes show varying framework structures and topologies, with distinct fluorescent emissions related to specific intraligand emissions. Such studies highlight the potential application in materials science, especially in designing fluorescent materials (Chen, Yan, Xing, Zhang, & Liang, 2011).

Orientations Futures

Propriétés

IUPAC Name |

3-(2,4-difluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F2N2O4/c12-5-1-2-8(7(13)3-5)15-9(16)6(10(17)18)4-14-11(15)19/h1-4H,(H,14,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIHFAPAYKHYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N2C(=O)C(=CNC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Difluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B1424943.png)

![[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]methanol](/img/structure/B1424949.png)

![1-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-3-yl}-1H-pyrazole](/img/structure/B1424955.png)

![5-[(S)-1-Amino-2-methylpropyl]-2H-tetrazole](/img/structure/B1424959.png)

![5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid](/img/structure/B1424961.png)